Lipophilicity (LogP) Differentiation vs. Oxo Analog (CAS 30152-60-4)
The target thione compound (CAS 30560-45-3) exhibits an ACD/LogP of 2.69, compared to the oxo analog (CAS 30152-60-4) which has a computed LogP of 2.85. This 0.16 log unit decrease in lipophilicity arises from the replacement of thiocarbonyl (C=S) with carbonyl (C=O) in the quinazoline 4-position [1]. Lower LogP correlates with reduced membrane permeability and altered tissue distribution kinetics for C=S versus C=O heterocycles.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 2.69 |
| Comparator Or Baseline | CAS 30152-60-4 (oxo analog): LogP = 2.85 |
| Quantified Difference | Δ LogP = -0.16 (thione more polar than ketone) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module (in silico prediction) |
Why This Matters
A 0.16 log unit logD/logP difference can shift the predicted blood-brain barrier penetration and oral absorption profile, making the oxo analog unsuitable as a solubility/permeability surrogate for the thione in early drug discovery.
- [1] Molbase. spiro[1,3,5,6,7,8-hexahydroquinazoline-2,1'-cyclohexane]-4-one (CAS 30152-60-4). LogP: 2.8519. https://qiye.molbase.cn/ View Source
